4,5-dichlorothiophene-3-carboxylic Acid
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Overview
Description
4,5-Dichlorothiophene-3-carboxylic acid is a chemical compound with the molecular formula C5H2Cl2O2S. It is a derivative of thiophene, a sulfur-containing heterocycle, and is characterized by the presence of two chlorine atoms at the 4 and 5 positions and a carboxylic acid group at the 3 position.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4,5-dichlorothiophene-3-carboxylic acid typically involves the chlorination of thiophene derivatives followed by carboxylation. One common method includes the chlorination of thiophene-3-carboxylic acid using chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the 4 and 5 positions .
Industrial Production Methods: Industrial production methods for this compound may involve large-scale chlorination processes, often using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the chlorination and carboxylation steps .
Chemical Reactions Analysis
Types of Reactions: 4,5-Dichlorothiophene-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under appropriate conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or other functional groups.
Substitution: The chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often require the presence of a base, such as sodium hydroxide (NaOH), to facilitate the reaction.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can produce a wide range of derivatives with different functional groups .
Scientific Research Applications
4,5-Dichlorothiophene-3-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of 4,5-dichlorothiophene-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The presence of chlorine atoms and the carboxylic acid group can influence the compound’s binding affinity and specificity for its molecular targets .
Comparison with Similar Compounds
2,5-Dichlorothiophene-3-carboxylic acid: Similar in structure but with chlorine atoms at different positions.
4,5-Dichlorothiophene-2-carboxylic acid: Differing by the position of the carboxylic acid group.
Thiophene-3-carboxylic acid: Lacks chlorine atoms, making it less reactive in certain substitution reactions .
Uniqueness: 4,5-Dichlorothiophene-3-carboxylic acid is unique due to the specific positioning of chlorine atoms and the carboxylic acid group, which can significantly influence its reactivity and interactions in chemical and biological systems. This makes it a valuable compound for targeted applications in synthesis and research .
Properties
IUPAC Name |
4,5-dichlorothiophene-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2Cl2O2S/c6-3-2(5(8)9)1-10-4(3)7/h1H,(H,8,9) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BXCIVCFRSLPEFH-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=C(S1)Cl)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2Cl2O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60372715 |
Source
|
Record name | 4,5-dichlorothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
197.04 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123418-70-2 |
Source
|
Record name | 4,5-dichlorothiophene-3-carboxylic Acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60372715 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4,5-dichloro-3-thiophenecarboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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